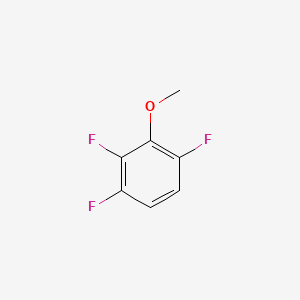

2,3,6-Trifluoroanisole

Description

2,3,6-Trifluoroanisole (CAS: 4920-34-7) is a fluorinated aromatic ether with the molecular formula C₇H₅F₃O and a molecular weight of 162.11 g/mol. Structurally, it consists of a methoxy group (-OCH₃) attached to a benzene ring substituted with fluorine atoms at the 2-, 3-, and 6-positions. This substitution pattern imparts unique electronic and steric properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs . The compound is commercially available (purity ≥97%) and serves as a key intermediate in agrochemical synthesis, particularly in derivatives with herbicidal activity .

Propriétés

IUPAC Name |

1,2,4-trifluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDVKASVEXYFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380302 | |

| Record name | 2,3,6-Trifluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4920-34-7 | |

| Record name | 2,3,6-Trifluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3,6-Trifluoroanisole can be synthesized through several methods. One common method involves the reaction of p-anisole with trifluoroformic acid. This process typically includes catalytic fluorination reactions and trifluoroformic acid esterification reactions .

Industrial Production Methods: In industrial settings, the production of 2,3,6-Trifluoroanisole often involves large-scale catalytic fluorination processes. These processes are optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,6-Trifluoroanisole undergoes several types of chemical reactions, including:

Oxidation: It can react with oxidizing agents such as hydrogen peroxide to form trifluoroacetic acid.

Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is a common reagent used in the oxidation of 2,3,6-Trifluoroanisole.

Substitution: Radical initiators and catalysts are often used to facilitate substitution reactions involving the trifluoromethyl group.

Major Products Formed:

Oxidation: Trifluoroacetic acid is a major product formed from the oxidation of 2,3,6-Trifluoroanisole.

Substitution: Various substituted derivatives can be formed depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

2,3,6-Trifluoroanisole has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 2,3,6-Trifluoroanisole involves its interaction with specific molecular targets and pathways. For example, in herbicidal applications, derivatives of 2,3,6-Trifluoroanisole have been shown to inhibit the enzyme protoporphyrinogen oxidase (Nt PPO), leading to the disruption of chlorophyll synthesis and ultimately causing plant death . The trifluoromethyl group plays a crucial role in stabilizing interactions with the target enzyme, enhancing the compound’s efficacy.

Comparaison Avec Des Composés Similaires

Key Observations :

- Electronic Effects : The -OCH₃ group in 2,3,6-Trifluoroanisole is electron-donating, while fluorine atoms are electron-withdrawing. This combination creates a polarized aromatic system, enhancing reactivity in electrophilic substitutions .

- Lipophilicity : 2,3,6-Trifluoroanisole exhibits higher logP values compared to (trifluoromethoxy)benzene due to reduced polarity from the methoxy group .

- Reactivity : Electrochemical oxidation of 2,3,6-Trifluoroanisole yields dimeric biphenyl derivatives (e.g., hexafluoro-2,2'-dihydro-4,4'-dimethoxybiphenyl), whereas 2,4,5-Trifluoroanisole forms different products under similar conditions, highlighting positional fluorine effects .

Functional Group and Substitution Comparisons

- Nitro vs. Fluoro Substitution : 2,3-Difluoro-6-nitroanisole’s nitro group increases electrophilicity, making it more reactive in nucleophilic aromatic substitutions than 2,3,6-Trifluoroanisole .

- Chloro vs. Fluoro Analogs : While 2,3,6-Trichloroanisole (hypothetical) would have greater steric bulk and lower electronegativity, fluorine’s smaller size in 2,3,6-Trifluoroanisole improves membrane permeability in agrochemical applications .

Research Findings and Industrial Relevance

- Electrochemical Behavior : Oxidation at +2.10 V (vs. Ag/Ag⁺) leads to a 26% current efficiency in forming dimeric products, a pathway less efficient in pentafluoroanisole due to steric hindrance .

- Synthetic Utility : 2,3,6-Trifluoroanisole is a precursor in Bohlmann-Rahtz pyridine synthesis, enabling access to trisubstituted pyridines for drug discovery .

- Commercial Demand : The compound is listed in catalogs by Sigma-Aldrich, Fluorochem, and Kanto Reagents, with annual sales reflecting its importance in specialty chemical markets .

Activité Biologique

2,3,6-Trifluoroanisole (TFA) is an aromatic compound characterized by the presence of three fluorine atoms and a methoxy group attached to a benzene ring. Its unique chemical structure imparts distinctive biological activities, making it a subject of interest in pharmacology and toxicology. This article explores the biological activity of TFA, focusing on its antimicrobial properties, cytotoxic effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for 2,3,6-trifluoroanisole is C8H6F3O. The trifluoromethyl groups significantly influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TFA against various pathogens. The effectiveness of TFA can be evaluated through Minimum Inhibitory Concentration (MIC) values against different bacterial strains.

Table 1: Antimicrobial Activity of 2,3,6-Trifluoroanisole

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Mycobacterium tuberculosis | 128 | |

| Enterococcus faecalis | 64 |

The data indicates that TFA exhibits moderate antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecalis, which are significant in clinical infections.

Cytotoxic Effects

Cytotoxicity studies have been conducted to assess the impact of TFA on human cell lines. The compound has shown varying degrees of cytotoxicity depending on concentration and exposure time.

Table 2: Cytotoxicity of 2,3,6-Trifluoroanisole

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| THP-1 (monocytic leukemia) | 20 | |

| HeLa (cervical cancer) | 15 | |

| A549 (lung cancer) | 18 |

The IC50 values suggest that TFA is more cytotoxic to HeLa cells compared to THP-1 cells, indicating its potential as an anticancer agent.

The antimicrobial and cytotoxic activities of TFA may be attributed to its ability to disrupt cellular membranes and interfere with metabolic processes. Studies indicate that fluorinated compounds can enhance lipophilicity, allowing for better membrane penetration and increased biological activity.

Case Studies

Several case studies have documented the effects of TFA in various biological contexts:

- Antimicrobial Efficacy : A study demonstrated that TFA effectively inhibited the growth of Mycobacterium tuberculosis in vitro at concentrations that were achievable in clinical settings. This positions TFA as a candidate for further development as an anti-tubercular agent.

- Cytotoxicity in Cancer Research : Research involving HeLa cells showed that treatment with TFA resulted in significant apoptosis as evidenced by increased caspase-3 activity. This suggests that TFA may induce programmed cell death in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.